L-Alanyl-L-alanyl-L-alanyl-L-leucine
説明
特性
CAS番号 |
185130-81-8 |
|---|---|
分子式 |
C15H28N4O5 |
分子量 |
344.41 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-7(2)6-11(15(23)24)19-14(22)10(5)18-13(21)9(4)17-12(20)8(3)16/h7-11H,6,16H2,1-5H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t8-,9-,10-,11-/m0/s1 |
InChIキー |
FETPDVMIFWKXFE-NAKRPEOUSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparisons
The following table compares L-Alanyl-L-alanyl-L-alanyl-L-leucine with structurally related peptides:
Key Differences
Chain Length and Solubility :
- Shorter peptides like L-Alanyl-L-alanine (dipeptide) exhibit higher solubility in aqueous solutions compared to longer chains like the tetrapeptide, which may aggregate due to hydrophobic leucine residues .
- L-Alanyl-L-Glutamine’s clinical utility stems from its stability under sterilization, a property less studied in the alanine-leucine tetrapeptide .
Functional Groups :
- Peptides containing glutamine (e.g., L-Alanyl-L-Glutamine) or charged residues (e.g., arginine in ’s complex peptide) show distinct metabolic roles compared to alanine/leucine-dominated sequences .
Q & A
Basic Research Questions
Q. What are the optimal solid-phase synthesis techniques for L-Alanyl-L-alanyl-L-alanyl-L-leucine to ensure high yield and purity?
- Methodological Answer : Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation for stepwise coupling. Coupling times of 2 hours per residue at 25°C in DMF (dimethylformamide) are recommended. Post-synthesis, cleave the peptide from the resin using 95% TFA (trifluoroacetic acid) with 2.5% triisopropylsilane and 2.5% H₂O for 2 hours. Purify via reversed-phase HPLC (C18 column, gradient: 5–60% acetonitrile in 0.1% TFA over 40 minutes) to achieve >95% purity. Monitor intermediates via LC-MS (electrospray ionization) for mass validation .
Q. How can structural characterization of L-Alanyl-L-alanyl-L-alanyl-L-leucine be performed to confirm sequence integrity?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the peptide and verify the sequence. For secondary structure analysis, use circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) with a 0.1 mm pathlength cuvette. Compare results to reference spectra of known α-helical or β-sheet peptides. NMR spectroscopy (¹H and ¹³C) in D₂O or DMSO-d₆ can resolve backbone amide proton shifts (δ 7.5–8.5 ppm) and confirm stereochemistry .
Advanced Research Questions
Q. How do experimental conditions (pH, temperature) influence the conformational stability of L-Alanyl-L-alanyl-L-alanyl-L-leucine?
- Methodological Answer : Conduct thermal denaturation studies using differential scanning calorimetry (DSC) across a pH range (3.0–9.0). Buffer systems: citrate (pH 3–6), phosphate (pH 7–8), and borate (pH 9). Monitor ellipticity changes via CD spectroscopy at 222 nm while incrementally increasing temperature (5°C intervals from 25°C to 95°C). Calculate melting temperatures (Tₘ) and compare ΔG values using the Gibbs-Helmholtz equation. Note: Aggregation at high temperatures may require dynamic light scattering (DLS) to assess hydrodynamic radius changes .
Q. What strategies resolve discrepancies in reported bioactivity data for L-Alanyl-L-alanyl-L-alanyl-L-leucine across in vitro assays?
- Methodological Answer : Standardize assay conditions by controlling variables:
- Cell Lines : Use HEK293 or CHO-K1 cells with consistent passage numbers (<20).
- Dosage : Pre-test cytotoxicity via MTT assay (0.1–100 µM range).
- Controls : Include scrambled-sequence peptides and buffer-only controls.
For conflicting receptor-binding data, perform surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) and analyze binding kinetics (KD, kon/koff) at 25°C and 37°C. Validate with competitive ELISA using biotinylated peptide variants .
Q. How can molecular dynamics (MD) simulations predict the interaction of L-Alanyl-L-alanyl-L-alanyl-L-leucine with lipid bilayers?
- Methodological Answer : Use the CHARMM36 force field in GROMACS. Simulate the peptide in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer solvated with TIP3P water. Run equilibration for 100 ns at 310 K and 1 bar pressure. Analyze metrics:
- Hydrogen bonding : Between peptide backbone and lipid headgroups.
- Membrane penetration depth : Via z-axis density profiles of peptide vs. lipid tails.
- Free energy : Calculate using umbrella sampling or MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area). Compare to experimental data from neutron reflectometry .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving L-Alanyl-L-alanyl-L-alanyl-L-leucine?
- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to dose-response curves. Use software such as GraphPad Prism or R (drc package). For EC₅₀/IC₅₀ calculations, ensure ≥3 biological replicates. Assess variability via coefficient of variation (CV < 15% acceptable). For RNA-seq or proteomics data paired with peptide treatment, use DESeq2 or Limma-Voom for differential expression analysis, corrected for false discovery rate (FDR < 0.05) .
Q. How can researchers validate the absence of endotoxins or contaminants in synthesized L-Alanyl-L-alanyl-L-alanyl-L-leucine batches?
- Methodological Answer : Perform Limulus Amebocyte Lysate (LAL) assay (gel-clot method) with a sensitivity of 0.25 EU/mL. For metal ion analysis, use ICP-MS (inductively coupled plasma mass spectrometry) to detect trace elements (e.g., Fe, Cu). Quantify residual solvents (DMF, TFA) via GC-MS (gas chromatography-mass spectrometry) with headspace sampling. Report results relative to ICH Q3C guidelines .
Experimental Design Considerations
Q. What controls are essential when studying the enzymatic degradation of L-Alanyl-L-alanyl-L-alanyl-L-leucine by proteases?
- Methodological Answer : Include:
- Negative Control : Heat-inactivated protease (boiled for 10 minutes).
- Substrate Control : Peptide incubated without protease.
- Inhibitor Control : Peptide + protease + 1 mM PMSF (serine protease inhibitor).
Monitor degradation via SDS-PAGE (15% gel) or MALDI-TOF MS. Quantify using densitometry (ImageJ) or HPLC peak area integration .
Q. How should researchers design assays to evaluate the intracellular uptake of L-Alanyl-L-alanyl-L-alanyl-L-leucine?
- Methodological Answer : Fluorescently label the peptide with FITC (fluorescein isothiocyanate) at the N-terminus. Treat cells for 1–24 hours, then analyze via:
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